molecular formula C41H32O26 B12067297 .beta-Penta-O-galloyl-D-glucose

.beta-Penta-O-galloyl-D-glucose

Cat. No.: B12067297
M. Wt: 940.7 g/mol
InChI Key: QJYNZEYHSMRWBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

.beta-Penta-O-galloyl-D-glucose is a hydrolyzable tannin that belongs to the group of gallotannins. It is composed of five galloyl groups attached to a glucose molecule. This compound is found in various plants and has been studied for its wide range of biological activities, including anti-inflammatory, anti-cancer, and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

.beta-Penta-O-galloyl-D-glucose can be synthesized through the esterification of glucose with gallic acid. The process involves the use of protective groups to ensure selective esterification at the desired positions on the glucose molecule. The reaction typically requires an acid catalyst and is carried out under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound often involves the extraction of the compound from natural sources such as pomegranate, sumac, and tree peony. The extraction process includes solvent extraction followed by purification using techniques like high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) .

Chemical Reactions Analysis

Types of Reactions

.beta-Penta-O-galloyl-D-glucose undergoes various chemical reactions, including:

    Oxidation: Depending on the pH, the compound can undergo oxidation reactions.

    Hydrolysis: The ester bonds in this compound can be hydrolyzed to release gallic acid and glucose.

    Complexation: The compound can form complexes with metal ions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acids, bases, and oxidizing agents. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound include gallic acid, glucose, and various oxidation products .

Scientific Research Applications

.beta-Penta-O-galloyl-D-glucose has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of .beta-Penta-O-galloyl-D-glucose involves multiple molecular targets and pathways. It exerts its effects by:

Comparison with Similar Compounds

.beta-Penta-O-galloyl-D-glucose is unique due to its structure and wide range of biological activities. Similar compounds include:

This compound stands out due to its potent anti-cancer and anti-inflammatory effects, making it a valuable compound for further research and potential therapeutic applications.

Properties

IUPAC Name

[3,4,5,6-tetrakis[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H32O26/c42-17-1-12(2-18(43)28(17)52)36(57)62-11-27-33(64-37(58)13-3-19(44)29(53)20(45)4-13)34(65-38(59)14-5-21(46)30(54)22(47)6-14)35(66-39(60)15-7-23(48)31(55)24(49)8-15)41(63-27)67-40(61)16-9-25(50)32(56)26(51)10-16/h1-10,27,33-35,41-56H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJYNZEYHSMRWBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H32O26
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

940.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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